Enantiomeric Purity and LogP Comparison: (S)-1-Boc-3-tert-butyl-piperazine vs. (S)-1-Boc-3-methyl-piperazine
(S)-1-Boc-3-tert-butyl-piperazine demonstrates significantly higher lipophilicity compared to its less bulky methyl-substituted analog. This difference is crucial for modulating pharmacokinetic properties like membrane permeability and volume of distribution. The target compound, as an (S)-enantiomer, is a defined stereochemical entity used in applications requiring enantiopure building blocks, such as in the synthesis of CCR5 antagonists . The calculated LogP value for the target compound is 2.2 [1]. While no head-to-head LogP data is available, the less lipophilic (S)-1-Boc-3-methyl-piperazine (Molecular Weight 200.28) would be expected to have a lower LogP due to the absence of the bulky tert-butyl group, making it unsuitable for applications requiring enhanced lipophilicity.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.2 |
| Comparator Or Baseline | (S)-1-Boc-3-methyl-piperazine |
| Quantified Difference | No head-to-head quantitative LogP difference available. Target has bulky tert-butyl vs. methyl substituent, conferring higher lipophilicity and molecular weight (242.36 vs. 200.28) . |
| Conditions | In silico calculation; experimental context not specified |
Why This Matters
Procurement of the specific tert-butyl derivative is essential for projects aiming to increase compound lipophilicity and steric bulk to influence membrane permeability or target binding conformations.
- [1] MolAid. (S)-3-tert-butylpiperazine-1-carboxylic acid tert-butyl ester hydrochloride, CAS 1007112-88-0. Calculated Properties. View Source
